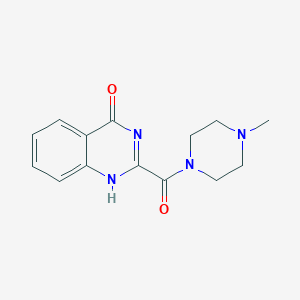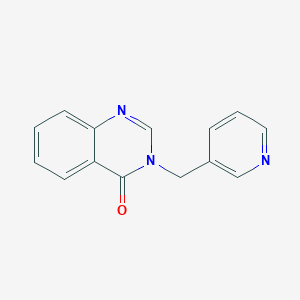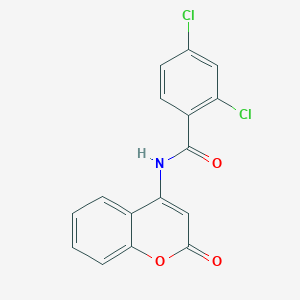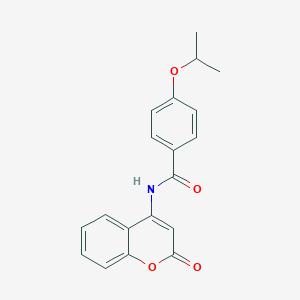![molecular formula C19H17BrN2O3S B252088 N-(2-{[(4-bromo-3-methoxynaphthalen-2-yl)carbonyl]amino}ethyl)thiophene-2-carboxamide](/img/structure/B252088.png)
N-(2-{[(4-bromo-3-methoxynaphthalen-2-yl)carbonyl]amino}ethyl)thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-{[(4-bromo-3-methoxynaphthalen-2-yl)carbonyl]amino}ethyl)thiophene-2-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is also known as BPTES, and it has been studied for its ability to inhibit the activity of glutaminase, an enzyme that plays a crucial role in cancer cell metabolism.
作用機序
BPTES inhibits the activity of glutaminase by binding to its active site. Glutaminase catalyzes the conversion of glutamine to glutamate, which is then used by cancer cells to produce energy and other essential molecules. By inhibiting glutaminase, BPTES disrupts this process and induces cell death in cancer cells.
Biochemical and Physiological Effects:
BPTES has been shown to induce cell death in cancer cells both in vitro and in vivo. It has also been shown to reduce tumor growth in animal models of cancer. BPTES has been found to be selective for cancer cells, with minimal effects on normal cells.
実験室実験の利点と制限
BPTES has several advantages for lab experiments. It is a specific inhibitor of glutaminase, and its effects on cancer cells can be easily measured using assays such as cell viability assays and apoptosis assays. However, BPTES has some limitations, including its low solubility in aqueous solutions and its potential for off-target effects.
将来の方向性
There are several future directions for research on BPTES. One area of interest is the development of more potent and selective inhibitors of glutaminase based on the structure of BPTES. Another area of interest is the investigation of the role of glutaminase in other diseases, such as neurodegenerative diseases and metabolic disorders. Additionally, the combination of BPTES with other cancer therapies is an area of active research.
合成法
The synthesis of BPTES involves the reaction of 4-bromo-3-methoxynaphthalene-2-carbonyl chloride with thiophene-2-carboxamide in the presence of a base such as triethylamine. The resulting compound is then treated with ethylenediamine to yield N-(2-{[(4-bromo-3-methoxynaphthalen-2-yl)carbonyl]amino}ethyl)thiophene-2-carboxamide.
科学的研究の応用
BPTES has been studied for its potential applications in cancer research. Glutaminase is an enzyme that is overexpressed in many types of cancer cells, and its activity is essential for cancer cell metabolism. By inhibiting the activity of glutaminase, BPTES has been shown to induce cell death in cancer cells while sparing normal cells.
特性
分子式 |
C19H17BrN2O3S |
|---|---|
分子量 |
433.3 g/mol |
IUPAC名 |
N-[2-[(4-bromo-3-methoxynaphthalene-2-carbonyl)amino]ethyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C19H17BrN2O3S/c1-25-17-14(11-12-5-2-3-6-13(12)16(17)20)18(23)21-8-9-22-19(24)15-7-4-10-26-15/h2-7,10-11H,8-9H2,1H3,(H,21,23)(H,22,24) |
InChIキー |
HKYOKGLTCBOYRU-UHFFFAOYSA-N |
SMILES |
COC1=C(C2=CC=CC=C2C=C1C(=O)NCCNC(=O)C3=CC=CS3)Br |
正規SMILES |
COC1=C(C2=CC=CC=C2C=C1C(=O)NCCNC(=O)C3=CC=CS3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[3-(dimethylamino)propyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B252015.png)
![3-[2-(dimethylamino)ethyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B252016.png)


![2,5-dichloro-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B252033.png)

![N-{2-[(phenylsulfonyl)amino]ethyl}pyrazine-2-carboxamide](/img/structure/B252035.png)
![N-[2-({[3-(benzyloxy)phenyl]carbonyl}amino)ethyl]pyrazine-2-carboxamide](/img/structure/B252036.png)
![N-{2-[(biphenyl-4-ylcarbonyl)amino]ethyl}pyrazine-2-carboxamide](/img/structure/B252039.png)
![N-[2-({[3-(benzyloxy)phenyl]carbonyl}amino)ethyl]-6-methylpyridine-3-carboxamide](/img/structure/B252041.png)
![5-bromo-N-{2-[(2-thienylcarbonyl)amino]ethyl}-2-furamide](/img/structure/B252045.png)
![N-(2-{[(2-methoxy-3-methylphenyl)carbonyl]amino}ethyl)thiophene-2-carboxamide](/img/structure/B252047.png)
![N-{2-[(naphthalen-2-ylcarbonyl)amino]ethyl}thiophene-2-carboxamide](/img/structure/B252049.png)
